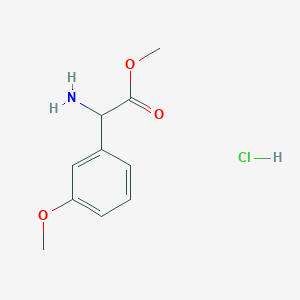

Methyl amino(3-methoxyphenyl)acetate hydrochloride

Description

Chemical Name: Methyl (2S)-2-amino-2-(3-methoxyphenyl)acetate hydrochloride CAS Number: 1391408-07-3 Molecular Formula: C₁₀H₁₄ClNO₃ Molecular Weight: 231.68 g/mol Structure: Features a 3-methoxyphenyl group attached to a chiral α-amino ester backbone, with a hydrochloride salt. Applications: Primarily used as a pharmaceutical intermediate, particularly in synthesizing bioactive molecules such as opioid receptor ligands or analgesics (e.g., tramadol derivatives) .

Properties

IUPAC Name |

methyl 2-amino-2-(3-methoxyphenyl)acetate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3.ClH/c1-13-8-5-3-4-7(6-8)9(11)10(12)14-2;/h3-6,9H,11H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZHGTOZAFSEFFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(C(=O)OC)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

327051-33-2 | |

| Record name | methyl 2-amino-2-(3-methoxyphenyl)acetate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl amino(3-methoxyphenyl)acetate hydrochloride typically involves the reaction of 3-methoxybenzaldehyde with methylamine and chloroacetic acid. The reaction is carried out under acidic conditions to facilitate the formation of the hydrochloride salt. The general steps are as follows:

Condensation Reaction: 3-methoxybenzaldehyde reacts with methylamine to form an imine intermediate.

Addition Reaction: The imine intermediate reacts with chloroacetic acid to form the desired product.

Hydrochloride Formation: The product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of methyl amino(3-methoxyphenyl)acetate hydrochloride involves large-scale batch reactions. The process is optimized for high yield and purity, often using automated reactors and stringent quality control measures. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl amino(3-methoxyphenyl)acetate hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Halogenating agents like bromine (Br2) and chlorine (Cl2) can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of carboxylic acids or aldehydes.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Pharmacological Applications

1.1 Potential Therapeutic Uses

Methyl amino(3-methoxyphenyl)acetate hydrochloride is structurally related to compounds that interact with neurotransmitter systems, suggesting potential uses in treating central nervous system disorders. Preliminary studies indicate that it may exhibit anxiolytic or antidepressant effects by interacting with serotonin receptors and other neurotransmitter pathways.

1.2 Analgesic Properties

The compound's structural similarity to tramadol (cis(+/-)-2-[(dimethylamino)-methyl]-1-(3-methoxyphenyl)cyclohexanol hydrochloride), a well-known analgesic, raises interest in its potential as a pain management agent. Tramadol acts on μ-opioid receptors and modulates noradrenergic and serotonergic systems, which may also be applicable to methyl amino(3-methoxyphenyl)acetate hydrochloride .

Chemical Research Applications

2.1 Synthesis Methods

The synthesis of methyl amino(3-methoxyphenyl)acetate hydrochloride can be achieved through various methods, including the reaction of specific precursors under controlled conditions. Understanding these methods is crucial for optimizing yield and purity for further applications.

2.2 Interaction Studies

Research into the binding affinities of methyl amino(3-methoxyphenyl)acetate hydrochloride with biological targets is ongoing. These studies aim to elucidate the compound's mechanism of action and its potential therapeutic implications.

Industrial Applications

3.1 Pharmaceutical Manufacturing

Due to its potential pharmacological properties, methyl amino(3-methoxyphenyl)acetate hydrochloride is being explored for use in pharmaceutical manufacturing processes. Its application in drug formulation could lead to the development of new medications targeting pain relief and mood disorders .

3.2 Chemical Intermediates

The compound may serve as an intermediate in the synthesis of other pharmaceutical agents, leveraging its unique chemical structure to facilitate the production of more complex molecules .

Mechanism of Action

The mechanism of action of methyl amino(3-methoxyphenyl)acetate hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituted Phenyl Derivatives

Key Observations:

Modified Amino Groups

Key Observations:

- Methylamino vs.

- Dimethylamino Derivatives: Increased steric bulk and basicity may interfere with target binding but improve stability in acidic environments .

Bioactive Analogs

Key Observations:

- 3-Methoxy in Tramadol: The 3-methoxyphenyl group in tramadol derivatives is essential for dual opioid and monoaminergic activity .

- Toxicity Considerations : Substituted phenyl derivatives (e.g., BW373U86) may exhibit dose-dependent neurotoxic effects, necessitating careful structural optimization .

Biological Activity

Methyl amino(3-methoxyphenyl)acetate hydrochloride (MAPA hydrochloride) is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

MAPA hydrochloride has the molecular formula . It is characterized by a methoxy group at the 3-position of the phenyl ring and an amino group at the alpha position, which influences its reactivity and biological interactions. The structural uniqueness contributes to its diverse applications in chemical synthesis and biological research.

The mechanism of action for MAPA hydrochloride involves its interaction with various molecular targets, including enzymes and receptors. Preliminary studies suggest that it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation. Additionally, MAPA hydrochloride may interact with neurotransmitter systems, indicating potential anxiolytic or antidepressant effects .

Biological Activities

-

Antimicrobial Properties :

- MAPA hydrochloride has demonstrated antibacterial activity against specific strains, as shown in studies published in Arzneimittel-Forschung. The compound's effectiveness varies depending on the bacterial species tested .

-

Anti-inflammatory Effects :

- Research indicates that MAPA hydrochloride may exhibit anti-inflammatory properties by modulating cytokine production and inhibiting inflammatory mediators .

- Potential Antitumor Activity :

Comparative Analysis with Similar Compounds

To understand the uniqueness of MAPA hydrochloride, it is essential to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Methyl amino(4-methoxyphenyl)acetate hydrochloride | Similar amine structure; methoxy group at different position | |

| Methyl 2-amino-2-(3-methoxyphenyl)acetate | Different stereochemistry; potential for varied activity | |

| Methyl 2-(3-methoxyphenyl)-2-(methylamino)acetate | Additional methyl group may enhance lipophilicity |

These comparisons highlight how variations in chemical structure can influence pharmacological properties and biological activities.

Case Studies and Research Findings

Several studies have explored the biological activity of MAPA hydrochloride:

- Antimicrobial Study : A study reported that MAPA hydrochloride exhibited significant antibacterial effects against Gram-positive bacteria, suggesting its potential as a therapeutic agent in treating bacterial infections .

- Anti-inflammatory Mechanism : In vitro studies indicated that MAPA hydrochloride could inhibit the production of pro-inflammatory cytokines, which may contribute to its anti-inflammatory effects .

- Cell Cycle Arrest : Related compounds have been shown to induce cell cycle arrest in cancer cells, suggesting that MAPA hydrochloride could have similar effects worth investigating further .

Q & A

Basic Research Questions

Q. What synthetic routes are reported for Methyl amino(3-methoxyphenyl)acetate hydrochloride, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via esterification of 3-methoxyphenylacetic acid derivatives with methylamine, followed by hydrochlorination. Key steps include protecting group strategies (e.g., benzyl or tert-butoxycarbonyl) to prevent side reactions. Optimization involves monitoring reaction progress via thin-layer chromatography (TLC) and adjusting pH during crystallization to improve yield . Purity is confirmed using HPLC (>95%) with a C18 column and mobile phase (e.g., acetonitrile/water with 0.1% trifluoroacetic acid) .

Q. How can the structure of Methyl amino(3-methoxyphenyl)acetate hydrochloride be confirmed using spectroscopic techniques?

- Methodological Answer :

- 1H/13C NMR : Assign peaks using deuterated solvents (e.g., DMSO-d6 or CDCl3). The methoxy group (3-OCH3) appears as a singlet near δ 3.8 ppm in 1H NMR, while the ester carbonyl (COOCH3) resonates at ~170 ppm in 13C NMR .

- HRMS : Confirm molecular ion [M+H]+ with <2 ppm mass error. For example, a calculated mass of 229.0844 (C11H14NO3Cl) should match experimental data .

Q. What safety precautions are critical when handling Methyl amino(3-methoxyphenyl)acetate hydrochloride in the lab?

- Methodological Answer :

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation of fine particles .

- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents. Monitor for deliquescence due to hydrochloride salt hygroscopicity .

- Spill Management : Neutralize spills with sodium bicarbonate, then collect with inert absorbents (e.g., vermiculite) .

Advanced Research Questions

Q. How can impurities in Methyl amino(3-methoxyphenyl)acetate hydrochloride be identified and quantified?

- Methodological Answer :

- HPLC-UV/HRMS : Use gradient elution (e.g., 10–90% acetonitrile in water) to separate impurities. Compare retention times and MS/MS fragmentation patterns with reference standards. For example, hydrolyzed byproducts (e.g., free acid or amine derivatives) can be detected at 210 nm .

- Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and acidic/alkaline conditions to simulate stability challenges. Quantify degradation products using area normalization .

Q. What experimental designs are suitable for studying the compound’s stability under varying pH and temperature conditions?

- Methodological Answer :

- Accelerated Stability Testing : Prepare solutions in buffers (pH 1–9) and incubate at 25°C, 40°C, and 60°C. Sample aliquots at intervals (0, 7, 14, 30 days) and analyze via HPLC to calculate degradation kinetics (e.g., Arrhenius plots) .

- Solid-State Stability : Use differential scanning calorimetry (DSC) to detect polymorphic transitions and thermogravimetric analysis (TGA) to assess moisture absorption .

Q. How does Methyl amino(3-methoxyphenyl)acetate hydrochloride interact with biological targets, and what assays validate these interactions?

- Methodological Answer :

- Receptor Binding Assays : Screen for affinity to opioid or adrenergic receptors using radioligand displacement (e.g., [3H]-naloxone for μ-opioid receptors). Calculate IC50 values via nonlinear regression .

- Functional Assays : Use isolated tissue preparations (e.g., guinea pig ileum) to measure inhibition of electrically induced contractions, confirming agonism/antagonism .

Data Contradiction Resolution

Q. How should researchers address discrepancies in reported melting points or spectral data for this compound?

- Methodological Answer :

- Cross-Validation : Compare data with peer-reviewed sources (e.g., USP monographs or Analytical and Bioanalytical Chemistry). For melting point variations (±5°C), check for polymorphic forms via X-ray diffraction (XRPD) .

- Reproducibility : Repeat synthesis and analysis using identical conditions (e.g., solvent, heating rate). Collaborate with independent labs to verify results .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.